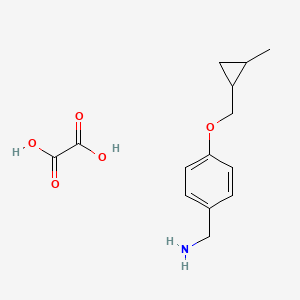![molecular formula C14H11ClN4O2 B3237218 6-Chloro-2-(4-ethyl-3-nitrophenyl)imidazo[1,2-b]pyridazine CAS No. 1383624-01-8](/img/structure/B3237218.png)
6-Chloro-2-(4-ethyl-3-nitrophenyl)imidazo[1,2-b]pyridazine
描述
6-Chloro-2-(4-ethyl-3-nitrophenyl)imidazo[1,2-b]pyridazine is a heterocyclic compound that contains both imidazole and pyridazine rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of a chloro group, an ethyl group, and a nitro group on the phenyl ring contributes to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(4-ethyl-3-nitrophenyl)imidazo[1,2-b]pyridazine typically involves the following steps:
Formation of the imidazo[1,2-b]pyridazine core: This can be achieved through the cyclization of appropriate precursors, such as 2-aminopyridine and α-haloketones, under basic conditions.
Introduction of the chloro group: Chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride.
Nitration of the phenyl ring: The nitro group can be introduced via nitration using a mixture of concentrated nitric acid and sulfuric acid.
Ethylation: The ethyl group can be introduced through alkylation reactions using ethyl halides in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
6-Chloro-2-(4-ethyl-3-nitrophenyl)imidazo[1,2-b]pyridazine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The ethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Oxidation: Potassium permanganate in acidic or basic medium.
Major Products Formed
Reduction: 6-Chloro-2-(4-ethyl-3-aminophenyl)imidazo[1,2-b]pyridazine.
Substitution: 6-Amino-2-(4-ethyl-3-nitrophenyl)imidazo[1,2-b]pyridazine (if amine is used).
Oxidation: 6-Chloro-2-(4-carboxy-3-nitrophenyl)imidazo[1,2-b]pyridazine.
科学研究应用
6-Chloro-2-(4-ethyl-3-nitrophenyl)imidazo[1,2-b]pyridazine has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound can be used to study the effects of nitro and chloro substituents on biological activity.
Materials Science: It can be explored for its potential use in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 6-Chloro-2-(4-ethyl-3-nitrophenyl)imidazo[1,2-b]pyridazine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the nitro group can also contribute to its reactivity and interaction with biological molecules.
相似化合物的比较
Similar Compounds
6-Chloro-2-(4-methyl-3-nitrophenyl)imidazo[1,2-b]pyridazine: Similar structure but with a methyl group instead of an ethyl group.
6-Chloro-2-(4-ethyl-3-aminophenyl)imidazo[1,2-b]pyridazine: Similar structure but with an amino group instead of a nitro group.
Uniqueness
6-Chloro-2-(4-ethyl-3-nitrophenyl)imidazo[1,2-b]pyridazine is unique due to the combination of its substituents, which can influence its chemical reactivity and biological activity. The presence of both electron-withdrawing (nitro) and electron-donating (ethyl) groups on the phenyl ring can lead to unique interactions with biological targets and other molecules.
属性
IUPAC Name |
6-chloro-2-(4-ethyl-3-nitrophenyl)imidazo[1,2-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN4O2/c1-2-9-3-4-10(7-12(9)19(20)21)11-8-18-14(16-11)6-5-13(15)17-18/h3-8H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDDKCUNEMDDJMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C=C1)C2=CN3C(=N2)C=CC(=N3)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![12,12-Dimethyl-7,12-dihydrobenzofuro[3,2-b]acridine](/img/structure/B3237186.png)








